molecular formula C13H18ClNO3S B14568628 N-(4-Methylbenzene-1-sulfonyl)-L-leucyl chloride CAS No. 61341-05-7

N-(4-Methylbenzene-1-sulfonyl)-L-leucyl chloride

Cat. No.: B14568628
CAS No.: 61341-05-7
M. Wt: 303.81 g/mol
InChI Key: LGHAPYYCRXWLEN-LBPRGKRZSA-N
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Description

N-(4-Methylbenzene-1-sulfonyl)-L-leucyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a sulfonyl chloride group attached to a 4-methylbenzene ring and an L-leucine moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

CAS No.

61341-05-7

Molecular Formula

C13H18ClNO3S

Molecular Weight

303.81 g/mol

IUPAC Name

(2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoyl chloride

InChI

InChI=1S/C13H18ClNO3S/c1-9(2)8-12(13(14)16)15-19(17,18)11-6-4-10(3)5-7-11/h4-7,9,12,15H,8H2,1-3H3/t12-/m0/s1

InChI Key

LGHAPYYCRXWLEN-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzene-1-sulfonyl)-L-leucyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with L-leucine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride derivative. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzene-1-sulfonyl)-L-leucyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)-L-leucyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a sulfonyl chloride group with an L-leucine moiety. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .

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